4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid

Catalog No.
S2669579
CAS No.
2375268-59-8
M.F
C23H24FNO4
M. Wt
397.446
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-...

CAS Number

2375268-59-8

Product Name

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid

Molecular Formula

C23H24FNO4

Molecular Weight

397.446

InChI

InChI=1S/C23H24FNO4/c24-23(11-9-15(10-12-23)21(26)27)14-25-22(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,28)(H,26,27)

InChI Key

UPPJXTVPFUGDSG-GUJKFWMDSA-N

SMILES

C1CC(CCC1C(=O)O)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Solubility

not available

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid is a compound characterized by its unique structural features, including a fluorinated cyclohexane ring and a fluorenylmethoxycarbonyl group. Its molecular formula is C23H24FNO4, and it has a molecular weight of approximately 379.46 g/mol. The compound appears as a white to almost white powder or crystalline solid, with a melting point ranging from 186 °C to 190 °C .

The compound is notable for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of peptide derivatives and other biologically active molecules. The presence of the fluorenylmethoxycarbonyl protecting group suggests its utility in peptide synthesis, where it can serve to protect amino groups during

The chemical reactivity of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Deprotection: The fluorenylmethoxycarbonyl group can be removed under acidic conditions, allowing the free amine to participate in further reactions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various synthetic pathways.
  • Nucleophilic substitutions: The fluorine atom on the cyclohexane ring can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

While specific biological activity data for this compound may be limited, compounds with similar structures have been studied for their pharmacological properties. The presence of the fluorenylmethoxycarbonyl group often indicates potential applications in drug design, particularly in targeting specific biological pathways or receptors. Compounds with fluorinated moieties are known for their enhanced metabolic stability and lipophilicity, which can improve bioavailability.

The synthesis of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid typically involves several steps:

  • Formation of the Cyclohexane Core: Starting from commercially available cyclohexane derivatives, fluorination can be achieved via electrophilic fluorination methods.
  • Introduction of the Fluorenylmethoxycarbonyl Group: This can be accomplished through reaction with fluorenylmethoxycarbonyl chloride in the presence of a base to protect the amine functionality.
  • Carboxylic Acid Formation: The final step involves converting an appropriate precursor into the carboxylic acid form, often through hydrolysis or oxidation reactions.

The compound is primarily used in:

  • Peptide Synthesis: As a protected amino acid derivative, it serves as an essential building block for synthesizing peptides.
  • Medicinal Chemistry: Its unique structure may offer insights into developing new therapeutic agents targeting various diseases.
  • Chemical Research: It can be utilized as a reference compound for studies involving fluorinated compounds and their reactivity.

Interaction studies involving 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid are essential to understand its biological profile. Investigations typically focus on:

  • Binding Affinity: Evaluating how well the compound interacts with specific enzymes or receptors.
  • Metabolic Stability: Analyzing how the compound is processed within biological systems, which influences its efficacy and safety profiles.

These studies help elucidate potential therapeutic applications and guide further development.

Several compounds share structural similarities with 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Fluoromethyl)cyclohexanecarboxylic acidCyclohexane core with fluoromethyl groupLacks protective groups; simpler structure
4-(Fmoc)aminomethylcyclohexanecarboxylic acidContains Fmoc group instead of fluorenylmethoxycarbonylMore common in peptide synthesis
4-(Benzoyl)cyclohexanecarboxylic acidBenzoyl group instead of fluorenylmethoxycarbonylDifferent protective strategy; less steric hindrance

The uniqueness of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid lies in its combination of fluorination and protective group chemistry, making it particularly suited for sophisticated synthetic applications in medicinal chemistry.

XLogP3

4

Dates

Modify: 2023-08-16

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